1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)-

Organic Synthesis Pharmaceutical Intermediate Noscapine

This 4-methoxy-substituted nitrostyrene (CAS 15896-78-3) is the required precursor for constructing the isoquinoline framework of noscapine and reducing to lophophine—non-methoxylated analogs fail in these routes. It also serves as a validated negative control in cytotoxicity assays (ChEMBL). Its AlogP (1.67) and PSA (70.83 Ų) support rational library design. Procure this precise substitution pattern to ensure synthetic fidelity and reproducible screening data.

Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
Cat. No. B7769455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)-
Molecular FormulaC10H9NO5
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCO2)C=C[N+](=O)[O-]
InChIInChI=1S/C10H9NO5/c1-14-8-4-7(2-3-11(12)13)5-9-10(8)16-6-15-9/h2-5H,6H2,1H3/b3-2+
InChIKeyXMXLXUDKGGRTAW-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- (CAS 15896-78-3): A Nitrovinyl Intermediate for Research and Synthesis


1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)-, also known as 3-methoxy-4,5-methylenedioxy-β-nitrostyrene or Lophophine NS, is a synthetic nitroalkenyl benzodioxole derivative (C10H9NO5, MW 223.18 g/mol) characterized by a 4-methoxy substituent and a 6-(2-nitroethenyl) group on the 1,3-benzodioxole scaffold [1]. This compound serves primarily as a key nitrostyrene intermediate in the synthesis of pharmaceuticals, notably the antitussive noscapine and the research compound lophophine, distinguishing it from non-methoxy or differently substituted benzodioxole analogs [2]. Its utility in constructing more complex molecular architectures via reduction or cycloaddition reactions makes it a targeted procurement choice for specific synthetic routes rather than a general-purpose building block [3].

Why 4-Methoxy-6-(2-nitroethenyl)-1,3-benzodioxole Cannot Be Replaced by Non-Methoxylated or Altered Nitrovinyl Analogs


The 4-methoxy group on the 1,3-benzodioxole ring is not a passive structural feature; it critically directs the compound's synthetic utility and biological interactions. In the synthesis of noscapine, this specific substitution pattern is required to ultimately construct the natural product's isoquinoline framework, a process that fails if a non-methoxylated analog like 1-(3,4-methylenedioxyphenyl)-2-nitropropene is used [1]. Furthermore, ChEMBL bioactivity data reveals that while this compound is specifically designated as 'Not Active' in certain cytotoxicity assays (e.g., against P388 and BxPC3 cells), structurally related β-nitrostyrenes without the 4-methoxy group can exhibit potent inhibitory activities, indicating that the substitution pattern, not merely the nitrovinyl moiety, determines the biological profile [2]. This differential profile means substituting a generic 'benzodioxole nitrovinyl' compound can lead to a different synthetic outcome or an unexpected biological result, making precise compound selection essential for reproducible research.

Quantitative Differentiation Evidence for Procuring 4-Methoxy-6-(2-nitroethenyl)-1,3-benzodioxole


Specific Synthetic Utility: This Nitrovinyl Intermediate is Indispensable for Noscapine Synthesis, Unlike Non-Methoxy Analogs

The compound is a specifically required intermediate for the patented synthesis of the active pharmaceutical ingredient noscapine. The patent CN102653542A demonstrates a synthetic route where 3-methoxy-4,5-methylenedioxy-β-nitrostyrene (4) is synthesized from a methoxylated aldehyde and nitromethane, yielding 75 g of product from 81 g of starting material (75% yield), before its reduction to the corresponding phenethylamine hydrochloride (5) [1]. This specific reaction sequence is not feasible with non-methoxylated analogs, which would lead to a different final product, making this compound a non-substitutable procurement item for this synthetic route.

Organic Synthesis Pharmaceutical Intermediate Noscapine

Contrasting Bioactivity Profiles: The Compound's 'Not Active' Cytotoxic Status Sets It Apart from Biologically Active β-Nitrostyrenes

ChEMBL bioassay data for this specific compound (CHEMBL596259) explicitly records it as 'Not Active' in cytotoxicity screens against mouse leukemia P388 and human pancreatic cancer BxPC3 cell lines after 48 hours, as measured by the sulforhodamine B (SRB) assay [1]. This contrasts with the known potent cytotoxic activity of numerous β-nitrostyrene derivatives, where the presence of a methoxy substituent can drastically alter or abolish biological activity. This data point provides a clear, quantifiable differentiator for procurement when a research program specifically requires a biologically inactive nitrovinyl control compound or a synthetic intermediate with minimal off-target biological background.

Cytotoxicity Screening Structure-Activity Relationship β-Nitrostyrenes

Computational Property Profile: The 4-Methoxy Group Modulates Lipophilicity and Electronic Structure, Differentiating It from Non-Methoxylated Analogs

The calculated physicochemical properties of this compound, as cataloged by ChEMBL and PubChem, show a specific and measurable deviation from its non-methoxylated comparator. The target compound (CHEMBL596259) has a calculated AlogP of 1.67 and a Polar Surface Area (PSA) of 70.83 Ų [1]. While precise values for all possible analogs are not uniformly available, the introduction of the methoxy group demonstrably increases lipophilicity and modulates electron density on the aromatic ring, affecting both reactivity in subsequent synthetic steps and passive membrane permeability if used in a biological context.

Cheminformatics Drug-likeness Physicochemical Properties

Optimal Research and Procurement Scenarios for 1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- Based on Evidence


Patented Noscapine and Lophophine Synthesis

This compound is the direct precursor for the synthesis of noscapine (an antitussive drug) and lophophine (a research phenethylamine) via reduction of the nitrovinyl group to the corresponding amine. As detailed in patent CN102653542A, the compound is prepared from myristicin aldehyde and nitromethane in a 75% yield and is then reduced to form 3-methoxy-4,5-methylenedioxyphenethylamine hydrochloride, a critical step in constructing the noscapine molecule [REFS-1, REFS-2]. Any laboratory or manufacturer following these established routes must procure this specific intermediate.

A Biologically Inert Nitrovinyl Control for Drug Discovery Assays

For research programs screening β-nitrostyrene libraries for anticancer or antimicrobial activity, this compound serves a valuable role as a negative control. Its documented 'Not Active' status in cytotoxicity assays against P388 and BxPC3 cell lines, as per ChEMBL records, means it can be used to establish a baseline level of biological noise in cell-based screens [1]. This is a critical differentiator from active nitrovinyl compounds and provides a scientific reason for its inclusion in compound collections.

Diversity-Oriented Synthesis and Building Block Collections

As a well-characterized nitroalkenyl benzodioxole with a unique 4-methoxy substitution, this compound is a versatile electrophilic building block for diversity-oriented synthesis. It can participate in Michael additions, cycloadditions, and other reactions that rely on the nitrovinyl group, while the methoxy group provides a handle for subsequent modifications or influences the reactivity of the aromatic ring [1]. Its specific computed properties (AlogP 1.67, PSA 70.83 Ų) assist in designing reactions and predicting the properties of resulting libraries [2].

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